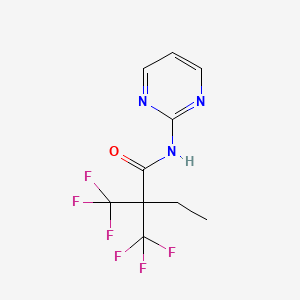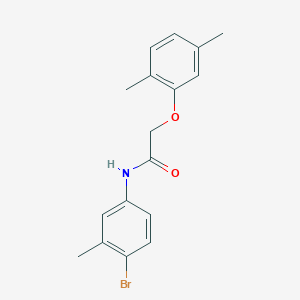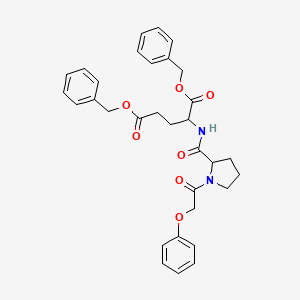
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is a synthetic organic compound that features a pyrimidine ring and two trifluoromethyl groups attached to a butanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide typically involves the reaction of a pyrimidine derivative with a trifluoromethylated butanamide precursor. One common method involves the use of a Diels-Alder reaction followed by subsequent functional group modifications . The reaction conditions often require the use of a catalyst, such as a Lewis acid, and may be conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale.
化学反応の分析
Types of Reactions
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, making it a promising candidate for drug development .
類似化合物との比較
Similar Compounds
- N-(pyridin-2-yl)-2,2-bis(trifluoromethyl)butanamide
- N-(pyrimidin-4-yl)-2,2-bis(trifluoromethyl)butanamide
- N-(pyrimidin-5-yl)-2,2-bis(trifluoromethyl)butanamide
Uniqueness
N-(pyrimidin-2-yl)-2,2-bis(trifluoromethyl)butanamide is unique due to its specific substitution pattern on the pyrimidine ring, which can significantly influence its chemical reactivity and biological activity. The presence of two trifluoromethyl groups also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds .
特性
分子式 |
C10H9F6N3O |
|---|---|
分子量 |
301.19 g/mol |
IUPAC名 |
N-pyrimidin-2-yl-2,2-bis(trifluoromethyl)butanamide |
InChI |
InChI=1S/C10H9F6N3O/c1-2-8(9(11,12)13,10(14,15)16)6(20)19-7-17-4-3-5-18-7/h3-5H,2H2,1H3,(H,17,18,19,20) |
InChIキー |
LLXYKXULVJYLME-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NC=CC=N1)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-fluorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12473078.png)
![1-[2-phenyl-5-(phenylamino)-1,3,4-thiadiazol-3(2H)-yl]ethanone](/img/structure/B12473081.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]glycinamide](/img/structure/B12473087.png)
![3-[2-(2-Methylpropoxy)-3-oxocyclohexyl]propanoic acid](/img/structure/B12473088.png)
![Azepan-1-yl[4-chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12473089.png)

![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12473106.png)

![2-(3-nitrophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12473114.png)
![2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl diphenylphosphinate](/img/structure/B12473124.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate](/img/structure/B12473126.png)
![1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B12473134.png)
![2-(4-bromophenyl)-2-oxoethyl 8-chloro-2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473137.png)
